molecular formula C19H14ClN5O B10926302 N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926302
M. Wt: 363.8 g/mol
InChI Key: NAUSZFMEJQPARF-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a chloropyridine moiety, a phenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: The synthesis begins with the formation of the pyrazolo[3,4-b]pyridine core through a cyclization reaction. This step often involves the reaction of a suitable pyridine derivative with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Chloropyridine Moiety: The chloropyridine moiety is introduced through a substitution reaction. This step typically involves the reaction of the pyrazolo[3,4-b]pyridine core with a chloropyridine derivative in the presence of a suitable base.

    Attachment of the Phenyl Group: The phenyl group is attached to the pyrazolo[3,4-b]pyridine core through a coupling reaction. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically involves the reaction of the intermediate compound with an amine derivative in the presence of a coupling reagent, such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often involving the chloropyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group, converting it to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

    Coupling Reactions: Phenylboronic acid derivatives, palladium catalysts, and bases such as potassium phosphate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as N-oxide.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

    Coupling Reactions: Formation of various substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. It is also used in the development of diagnostic tools and imaging agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. It is also used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with receptors involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.

    This compound: This compound has a similar pyrazolo[3,4-b]pyridine core but may have different functional groups, leading to different applications and properties.

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C19H14ClN5O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14ClN5O/c1-25-18-14(11-22-25)13(10-16(23-18)12-6-3-2-4-7-12)19(26)24-15-8-5-9-21-17(15)20/h2-11H,1H3,(H,24,26)

InChI Key

NAUSZFMEJQPARF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(N=CC=C4)Cl

Origin of Product

United States

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